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molecular formula C7H6N2O2 B1367216 Methyl 5-cyano-1H-pyrrole-2-carboxylate CAS No. 937-19-9

Methyl 5-cyano-1H-pyrrole-2-carboxylate

Cat. No. B1367216
M. Wt: 150.13 g/mol
InChI Key: OOGGAVZXGHAZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

A 20% solution of TiCl3 (25 ml, 32 mmol) in water was added to a solution of methyl 5-cyano-1-hydroxy-1H-pyrrole-2-carboxylate (Intermediate 128, 2.55 g, 15 mmol) in MeOH. The reaction was heated to an external temperature of 70° C. for 3 hours. The reaction mixture was concentrated to remove MeOH and the residue was partitioned with EtOAc and water. The organic portion was dried with MgSO4 and concentrated to an orange oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TiCl3
Quantity
25 mL
Type
reactant
Reaction Step One
Name
methyl 5-cyano-1-hydroxy-1H-pyrrole-2-carboxylate
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Intermediate 128
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:7](O)[C:6]([C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1)#[N:2]>O.CO>[C:1]([C:3]1[NH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
TiCl3
Quantity
25 mL
Type
reactant
Smiles
Name
methyl 5-cyano-1-hydroxy-1H-pyrrole-2-carboxylate
Quantity
2.55 g
Type
reactant
Smiles
C(#N)C1=CC=C(N1O)C(=O)OC
Name
Intermediate 128
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(N1O)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove MeOH
CUSTOM
Type
CUSTOM
Details
the residue was partitioned with EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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